Flucarbazone-sodium

Descripción general

Descripción

Flucarbazone-sodium is a selective herbicide used primarily in wheat cultivation to control grass weeds and some broad-leaved weeds . It is highly soluble in water and semi-volatile, posing a high risk of leaching to groundwater . This compound is known for its low mammalian toxicity but can bioaccumulate and is moderately toxic to birds and aquatic organisms .

Métodos De Preparación

Flucarbazone-sodium is synthesized through a series of chemical reactions involving the sulfonamide amino group of flucarbazone and sodium hydride . The synthetic route typically involves the reaction of 1H-1,2,4-triazole-1-carboxamide with 2-(trifluoromethoxy)benzene-1-sulfonyl chloride under controlled conditions to form the intermediate, which is then treated with sodium hydride to yield this compound . Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification and analysis of the compound .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Flucarbazone-sodium undergoes hydrolysis and microbial degradation, forming persistent metabolites:

- Primary Degradates :

- Hydrolysis : Rapid in aqueous environments (half-life <1 day at pH 7) .

- Soil Degradation :

| Degradate | Persistence | Mobility in Soil | Source |

|---|---|---|---|

| Parent compound | 8–22 days | High | |

| Sulfonamide | >1 year | High | |

| Sulfonic acid | Moderate | Moderate |

Mechanism of Action: ALS Enzyme Inhibition

This compound inhibits acetolactate synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis:

- Target : Binds to ALS, blocking valine, leucine, and isoleucine production .

- Consequence : Accumulation of toxic α-keto acids, leading to plant growth arrest .

| Enzyme Affinity | Inhibition Constant () | Source |

|---|---|---|

| ALS (plant) |

Soil and Water Mobility

- Solubility : 44,000 mg/L (highly water-soluble) .

- Leaching Potential : High due to low soil sorption () .

- Dissipation in Soil : Biphasic kinetics observed in field studies :

| Soil Type | Half-life (days) | Organic Carbon (%) | Source |

|---|---|---|---|

| Sandy Loam | 1.5–3 | 1.2 | |

| Clay | 8–15 | 2.8 |

Photolysis and Volatilization

Metabolic Resistance in Weeds

Resistant weed populations (e.g., Avena fatua) metabolize this compound via cytochrome P450 enzymes:

- Key Genes :

- Metabolic Detoxification :

| Inhibitor | GR Reduction (Resistant) | Source |

|---|---|---|

| Malathion (P450) | 65% | |

| NBD-Cl (GST) | 24% |

Toxicological Degradation

Aplicaciones Científicas De Investigación

Flucarbazone-sodium has a wide range of scientific research applications:

Mecanismo De Acción

Flucarbazone-sodium exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid synthesis .

Comparación Con Compuestos Similares

Flucarbazone-sodium is unique among herbicides due to its specific inhibition of the ALS enzyme and its high solubility in water . Similar compounds include:

Imazapyr: Another ALS inhibitor but with different solubility and persistence characteristics.

Sulfometuron-methyl: Also inhibits ALS but has a different spectrum of weed control and environmental behavior.

Chlorimuron-ethyl: Similar mode of action but used in different crop systems and with different environmental impacts.

This compound stands out due to its specific application in wheat fields and its unique chemical properties that influence its environmental behavior and efficacy .

Actividad Biológica

Flucarbazone-sodium is a sulfonylurea herbicide primarily used for controlling various weeds in cereal crops. Its biological activity is characterized by its mode of action, toxicity profile, environmental impact, and resistance mechanisms observed in certain weed populations. This article delves into these aspects, supported by data tables and case studies.

Chemical Characteristics and Mode of Action

This compound operates by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately plant death. The compound is effective at low concentrations, demonstrating high bioactivity.

Chemical Properties:

- Chemical Class: Sulfonylurea

- Physical State: Crystalline powder

- Color: Colorless

Toxicity Profile

This compound exhibits a low toxicity profile towards humans and non-target organisms. According to the Environmental Protection Agency (EPA), it is classified as "not likely to be carcinogenic" and shows no developmental or reproductive toxicity.

Toxicity Data:

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observations |

|---|---|---|---|

| 28-Day Oral Toxicity (Rats) | 27 (males), 25 (females) | 266 (males), 251 (females) | Immunological changes |

| 90-Day Oral Toxicity (Rats) | 73.5 (males), 102 (females) | 287 (males), 358 (females) | Immunological findings |

| Chronic Toxicity | Not carcinogenic | - | No significant long-term effects |

This compound is practically non-toxic to birds, mammals, honey bees, and aquatic invertebrates, although it shows slight chronic toxicity to fish at higher concentrations .

Environmental Impact

The persistence of this compound in soil has been studied to assess its potential carryover effects on subsequent crops. Research indicates that this compound can remain active at very low concentrations, affecting sensitive crops like oriental mustard.

Phytotoxicity Data:

| Soil Organic Carbon (%) | I50 Value (µg kg⁻¹) |

|---|---|

| 1.1 | 27.5 |

| 4.3 | 6.0 |

The I50 values indicate the concentration required for 50% inhibition of root growth, demonstrating a correlation between soil organic carbon content and phytotoxicity .

Resistance Mechanisms

Resistance to this compound has been documented in certain weed populations, particularly in Bromus japonicus. A study revealed a significant difference in resistance levels between susceptible and resistant populations.

Resistance Evaluation:

| Population Type | GR50 (g ai ha⁻¹) | Resistance Factor |

|---|---|---|

| Resistant | 1900.3 | 120-fold |

| Susceptible | 14.5 | - |

These findings underscore the adaptability of weed species and the need for integrated weed management strategies to mitigate resistance development .

Case Studies

- Phytotoxicity Assessment : A laboratory study assessed the effects of this compound on various crops under controlled conditions. The results indicated that even minimal residues could significantly impact crop health, particularly for sensitive species.

- Resistance Mechanism Investigation : Research identified specific genetic mutations in resistant Bromus japonicus populations that conferred enhanced survival against this compound applications. This highlights the importance of understanding genetic factors in herbicide resistance management .

Propiedades

Número CAS |

181274-17-9 |

|---|---|

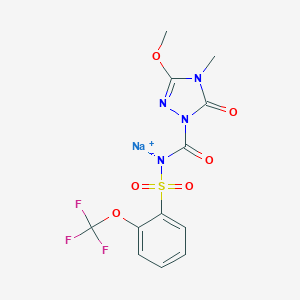

Fórmula molecular |

C12H11F3N4NaO6S |

Peso molecular |

419.29 g/mol |

Nombre IUPAC |

sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide |

InChI |

InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20); |

Clave InChI |

KKCLIBMLUMCTMZ-UHFFFAOYSA-N |

SMILES |

CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] |

SMILES isomérico |

CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+] |

SMILES canónico |

CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na] |

Color/Form |

Colorless, crystalline powder Solid, crystalline, white |

melting_point |

200 °C (decomposes) |

Key on ui other cas no. |

181274-17-9 |

Solubilidad |

In water, 44 g/L at 20 °C (pH 9) |

Sinónimos |

MKH 6562 |

Presión de vapor |

1X10-9 Pa at 20 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flucarbazone-sodium targets acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By inhibiting ALS, this compound disrupts BCAA biosynthesis, leading to the arrest of cell division and growth, ultimately resulting in weed death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound has a molecular formula of C12H9F3N4O5S·Na and a molecular weight of 408.28 g/mol. [, ]

A: While the provided research doesn't offer specific spectroscopic details, analytical methods like HPLC-MS/MS have been used to characterize and quantify this compound. [, ]

A: Research indicates that this compound effectively controls various grass weeds in wheat fields, including wild oat and green foxtail. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: While this compound is generally safe for wheat, some studies have shown that mixing it with certain broadleaf herbicides like Dicamba, MCPA, or Bromoxynil can potentially reduce its efficacy in controlling wild oat. []

A: this compound acts as a potent inhibitor of the enzyme acetolactate synthase (ALS), halting the biosynthesis of essential branched-chain amino acids in susceptible plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound demonstrates selective herbicidal activity, effectively controlling certain grass weeds such as wild oat (Avena fatua) and green foxtail (Setaria viridis) in wheat fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: One study employed molecular modeling and docking simulations to analyze the binding energy of this compound with the ALS enzyme in Bromus japonicus, showcasing how a Pro-197-Thr mutation alters binding affinity and potentially contributes to resistance. []

A: While specific structural modifications were not extensively discussed in the provided research, studies have indicated that alterations in the aryl group of sulfonylurea herbicides can significantly influence their binding affinity to the ALS enzyme, affecting their potency and selectivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research mentions formulations like 70% water-dispersible granules (WDG) for this compound, indicating its formulation into suitable products for agricultural applications. []

A: Studies demonstrate that this compound is absorbed through both foliar and root pathways. Once absorbed, it is translocated throughout the plant, with a significant portion moving to new shoots, particularly in species like bermudagrass. []

A: Research shows varying metabolic rates of this compound across different grass species. Bermudagrass exhibits rapid metabolism, while Kentucky bluegrass shows a moderate rate, and perennial ryegrass demonstrates slower metabolism. The number and type of metabolites also differ among species. []

A: Researchers have utilized in vitro ALS enzyme assays to determine the concentration of this compound required to inhibit ALS activity by 50% (I50) in different plant species and accessions, providing insights into the sensitivity of various plants and resistance mechanisms. [, , ]

A: Field experiments have consistently demonstrated this compound's efficacy in controlling specific grass weeds, like wild oat and green foxtail, in wheat crops. [, , , , , ]

ANone: Two primary mechanisms of resistance to this compound have been identified:

- Target-site resistance (TSR): Specific mutations in the ALS gene can reduce the herbicide's binding affinity, leading to resistance. Examples include Pro-197-Ser, Pro-197-Thr, Asp-376-Glu, and Trp-574-Leu mutations reported in various weed species. [, , , , , , ]

- Non-target-site resistance (NTSR): This involves enhanced herbicide metabolism, often mediated by cytochrome P450 enzymes. This mechanism has been observed in wild oat accessions resistant to this compound. [, , , ]

A: Yes, resistance to this compound often leads to cross-resistance to other ALS-inhibiting herbicides, particularly within the same chemical family (sulfonylaminocarbonyltriazolinones). The extent of cross-resistance varies depending on the specific ALS mutation and herbicide involved. [, , , , , , , , ]

A: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for quantifying this compound residues in wheat kernels and straw. []

A: The LOQ for this compound in wheat kernels and straw using the modified QuEChERS method with HPLC-MS/MS is 0.005 mg/kg. []

A: this compound exhibits varying persistence in soil, with half-lives ranging from 6 to 110 days depending on factors like soil organic carbon content, moisture levels, and temperature. []

A: While specific solubility data isn't provided, the existence of formulations like water-dispersible granules (WDG) suggests this compound possesses sufficient water solubility for agricultural use. []

A: Research suggests that this compound resistance in some weed populations might be linked to enhanced metabolic detoxification, possibly involving cytochrome P450 enzymes. [, , , ]

A: Studies indicate that this compound undergoes degradation in the soil, influenced by factors like soil type and environmental conditions. [, ]

ANone: Yes, several other herbicides with different modes of action can be used, including:

- ACCase inhibitors: Clodinafop-propargyl, Fenoxaprop-P-ethyl, Pinoxaden, Tralkoxydim [, , , , , , , , ]

- Other ALS inhibitors: Imazamethabenz, Mesosulfuron-methyl, Pyroxsulam, Sulfosulfuron, Tribenuron-methyl [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research on this compound resistance mechanisms informs the development of integrated weed management practices, which often involve combining different herbicides with varying modes of action, cultural control methods, and crop rotation strategies to prevent or delay herbicide resistance. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.